(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid, AldrichCPR
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Overview
Description
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid is a synthetic organic compound that belongs to the class of acrylic acids It is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylcyclohex-2-en-1-one.
Aldol Condensation: The key step involves an aldol condensation reaction between 2,6-dimethylcyclohex-2-en-1-one and an appropriate aldehyde to form the desired acrylic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may influence metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2e)-3-(2,6-dimethylcyclohex-2-enyl)propanoic acid: Similar structure but with a propanoic acid moiety.
(2e)-3-(2,6-dimethylcyclohex-2-enyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid is unique due to its specific combination of a cyclohexene ring with an acrylic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
682805-05-6 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 |
IUPAC Name |
(E)-3-(2,6-dimethylcyclohex-2-en-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H16O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h4,6-7,9-10H,3,5H2,1-2H3,(H,12,13)/b7-6+ |
InChI Key |
QSPBLCMJQCAHHO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1CCC=C(C1/C=C/C(=O)O)C |
SMILES |
CC1CCC=C(C1C=CC(=O)O)C |
Canonical SMILES |
CC1CCC=C(C1C=CC(=O)O)C |
Origin of Product |
United States |
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